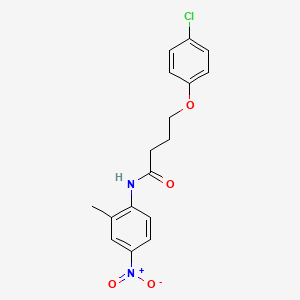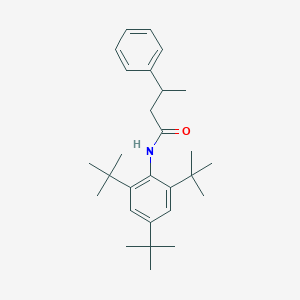![molecular formula C16H16BrNO3 B5215922 4-bromo-N-[2-(4-methoxyphenoxy)ethyl]benzamide](/img/structure/B5215922.png)
4-bromo-N-[2-(4-methoxyphenoxy)ethyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-bromo-N-[2-(4-methoxyphenoxy)ethyl]benzamide, also known as BMEB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in biomedical research.
Wirkmechanismus
4-bromo-N-[2-(4-methoxyphenoxy)ethyl]benzamide's mechanism of action involves its binding to the PDZ domain of PSD-95. This binding disrupts the interaction between PSD-95 and its binding partners, leading to downstream effects on synaptic function and plasticity. 4-bromo-N-[2-(4-methoxyphenoxy)ethyl]benzamide has also been shown to modulate the activity of ion channels and receptors in the brain, further contributing to its effects on synaptic function.
Biochemical and Physiological Effects
4-bromo-N-[2-(4-methoxyphenoxy)ethyl]benzamide has been shown to have a range of biochemical and physiological effects. In addition to its effects on synaptic function, 4-bromo-N-[2-(4-methoxyphenoxy)ethyl]benzamide has been shown to modulate the activity of various neurotransmitter systems, including dopamine, serotonin, and glutamate. 4-bromo-N-[2-(4-methoxyphenoxy)ethyl]benzamide has also been shown to have anti-inflammatory and anti-tumor properties, although the mechanisms underlying these effects are not well understood.
Vorteile Und Einschränkungen Für Laborexperimente
4-bromo-N-[2-(4-methoxyphenoxy)ethyl]benzamide has several advantages as a chemical probe for the study of protein-protein interactions. It is highly selective for the PDZ domain of PSD-95, allowing for specific targeting of this protein. 4-bromo-N-[2-(4-methoxyphenoxy)ethyl]benzamide is also relatively easy to synthesize and can be modified to incorporate fluorescent or biotinylated tags for imaging or affinity purification experiments. However, 4-bromo-N-[2-(4-methoxyphenoxy)ethyl]benzamide's effects on synaptic function and plasticity are complex and may be difficult to interpret in certain experimental contexts.
Zukünftige Richtungen
There are several areas of future research that could build on the existing work on 4-bromo-N-[2-(4-methoxyphenoxy)ethyl]benzamide. One area of interest is the development of more selective and potent chemical probes for the study of PSD-95 and other synaptic proteins. Another area of interest is the investigation of 4-bromo-N-[2-(4-methoxyphenoxy)ethyl]benzamide's effects on other neurotransmitter systems and its potential as a therapeutic agent for neurological and psychiatric disorders. Finally, the development of new synthetic methods for 4-bromo-N-[2-(4-methoxyphenoxy)ethyl]benzamide and related compounds could enable the exploration of their broader chemical and biological properties.
Synthesemethoden
4-bromo-N-[2-(4-methoxyphenoxy)ethyl]benzamide can be synthesized through a multi-step process involving the reaction of 4-bromoaniline with 4-methoxyphenol to form 4-bromo-2-(4-methoxyphenoxy)aniline. This intermediate is then reacted with ethylene oxide to produce 4-bromo-N-[2-(4-methoxyphenoxy)ethyl]aniline, which is subsequently converted to 4-bromo-N-[2-(4-methoxyphenoxy)ethyl]benzamide through reaction with benzoyl chloride.
Wissenschaftliche Forschungsanwendungen
4-bromo-N-[2-(4-methoxyphenoxy)ethyl]benzamide has been studied extensively for its potential applications in biomedical research. One of the key areas of interest is its use as a chemical probe for the study of protein-protein interactions. 4-bromo-N-[2-(4-methoxyphenoxy)ethyl]benzamide has been shown to selectively bind to the PDZ domain of the protein PSD-95, which is involved in the formation and maintenance of synapses in the brain. This interaction has been used to investigate the role of PSD-95 in various neurological disorders, including schizophrenia and Alzheimer's disease.
Eigenschaften
IUPAC Name |
4-bromo-N-[2-(4-methoxyphenoxy)ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16BrNO3/c1-20-14-6-8-15(9-7-14)21-11-10-18-16(19)12-2-4-13(17)5-3-12/h2-9H,10-11H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBNFVZKVQVJHPR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCCNC(=O)C2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-N-[2-(4-methoxyphenoxy)ethyl]benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![10-cyclohexylidene-4-(3-methoxyphenyl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5215849.png)
![3-[(4-nitrobenzyl)thio]propanoic acid](/img/structure/B5215853.png)
![3-[(4-butoxyphenyl)amino]-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5215865.png)
![N-{2-[2-(3,4-dimethylphenoxy)ethoxy]ethyl}-2-methyl-2-propanamine oxalate](/img/structure/B5215869.png)
![2-[2-(2-allylphenoxy)ethoxy]-5-chlorobenzaldehyde](/img/structure/B5215871.png)

![3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-{4-[3-(trifluoromethyl)benzoyl]-1-piperazinyl}pyridazine](/img/structure/B5215882.png)
![N-(2,4-difluorophenyl)-2-[4-(2-methoxyphenyl)-1-piperazinyl]acetamide](/img/structure/B5215887.png)

![2-[(4-butyl-2-oxo-2H-chromen-7-yl)oxy]-N,N-diethylacetamide](/img/structure/B5215897.png)
![1-(3-fluorobenzyl)-4-[(4-methylphenoxy)acetyl]piperazine oxalate](/img/structure/B5215908.png)
![N~2~-(4-chlorophenyl)-N~1~-[2-(4-methoxyphenyl)ethyl]-N~2~-[(4-methoxyphenyl)sulfonyl]glycinamide](/img/structure/B5215916.png)
![10-(1-methylethylidene)-4-(4-methyl-2-nitrophenyl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5215918.png)
